1-(4-bromobenzyl)-1H-pyrazol-3-amine
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Overview
Description
1-(4-Bromobenzyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a 4-bromobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and bromobenzyl groups imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
The synthesis of 1-(4-bromobenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzyl chloride and 3-aminopyrazole.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Synthetic Route: The 4-bromobenzyl chloride is reacted with 3-aminopyrazole in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is typically heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Bromobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki or Sonogashira couplings, enabling the formation of more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-(4-Chlorobenzyl)-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Methylbenzyl)-1H-pyrazol-3-amine: The presence of a methyl group instead of bromine can lead to different chemical properties and applications.
1-(4-Nitrobenzyl)-1H-pyrazol-3-amine: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s interaction with biological targets.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCILXLTATWVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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